molecular formula C14H15NO2S B5858303 N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide

N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No.: B5858303
M. Wt: 261.34 g/mol
InChI Key: ODBLFDRRJSJZSB-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-[(4-methylphenyl)thio]acetamide is a sulfur-containing acetamide derivative characterized by a furan-2-ylmethyl group attached to the acetamide nitrogen and a 4-methylphenylthio moiety at the α-carbon. The compound’s structure combines a heteroaromatic furan ring, a thioether linkage, and a methyl-substituted aromatic system, which collectively influence its physicochemical and biological properties. It has been cataloged under identifiers such as MFCD00169144 and is commercially available for research purposes (e.g., sc-493898, Santa Cruz Biotechnology) .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-4-6-13(7-5-11)18-10-14(16)15-9-12-3-2-8-17-12/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBLFDRRJSJZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide, a compound characterized by its unique structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound features a furan ring, a thioether linkage, and an acetamide backbone. Its molecular formula is C12H13NOSC_{12}H_{13}NOS, which contributes to its distinct chemical properties and biological activities. The presence of the furan moiety is significant as it can interact with various biological targets, influencing enzyme activity and receptor binding.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammation markers in cell cultures and animal models. The anti-inflammatory activity is likely attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in the inflammatory response.

3. Anticancer Potential

This compound has shown promise as an anticancer agent. In vitro assays against various cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer), revealed significant cytotoxic effects. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways or by disrupting mitochondrial function.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The thioether linkage enhances binding affinity to enzymes and receptors involved in critical biochemical pathways. Detailed studies are ongoing to elucidate the precise mechanisms underlying its effects on cellular processes.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Studies : A study conducted by BenchChem reported that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosage levels for therapeutic use.
  • Anti-inflammatory Effects : Research published in a peer-reviewed journal highlighted that treatment with this compound led to a marked decrease in inflammation markers in animal models subjected to induced inflammation .
  • Anticancer Activity : In a study assessing various derivatives for anticancer properties, this compound was among the top candidates showing IC50 values lower than standard chemotherapeutic agents against HepG-2 cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
N-(2-furylmethyl)-2-{[5-(4-hydroxyphenyl)-1H-imidazol-4-yl]thio}acetamideStructureHydroxyphenyl group may enhance solubility and bioactivity
N-(2-furylmethyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-4-yl]thio}acetamideStructureChlorinated derivative potentially exhibiting different biological activities

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): Nitro (e.g., 6j) and sulfonamide (e.g., Compound 15) substituents increase melting points and polarity, enhancing binding to polar biological targets .
  • Heteroaromatic Systems: Thiophene () and benzothiazole () improve lipophilicity and π-π stacking, critical for membrane penetration and receptor interactions.
  • Alkyl/Aryl Groups: The 2-furylmethyl group in the target compound offers moderate hydrophilicity compared to bulkier cyclohexyl or piperazine moieties (e.g., Compounds 3d, 7), which may affect bioavailability .

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